molecular formula C13H10OS2 B2957486 1-Phenyl-3-(thiophen-2-yl)-3-thioxopropan-1-one CAS No. 293767-25-6

1-Phenyl-3-(thiophen-2-yl)-3-thioxopropan-1-one

Cat. No.: B2957486
CAS No.: 293767-25-6
M. Wt: 246.34
InChI Key: ONXMTUMRMNKWSY-UHFFFAOYSA-N
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Description

1-Phenyl-3-(thiophen-2-yl)-3-thioxopropan-1-one is a compound that belongs to the class of chalcones, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-3-(thiophen-2-yl)-3-thioxopropan-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by condensing acetophenone with thiophene-2-carboxaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-3-(thiophen-2-yl)-3-thioxopropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: Electrophilic substitution reactions can occur on the phenyl or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Phenyl-3-(thiophen-2-yl)-3-thioxopropan-1-one stands out due to its unique combination of a phenyl group, thiophene ring, and thioxo group, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-phenyl-3-sulfanylidene-3-thiophen-2-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10OS2/c14-11(10-5-2-1-3-6-10)9-12(15)13-7-4-8-16-13/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONXMTUMRMNKWSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(=S)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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